(R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride (R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1909287-34-8
VCID: VC8085382
InChI: InChI=1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
SMILES: CC(C1=NC=C(C=C1)F)N.Cl.Cl
Molecular Formula: C7H11Cl2FN2
Molecular Weight: 213.08

(R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride

CAS No.: 1909287-34-8

Cat. No.: VC8085382

Molecular Formula: C7H11Cl2FN2

Molecular Weight: 213.08

* For research use only. Not for human or veterinary use.

(R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride - 1909287-34-8

Specification

CAS No. 1909287-34-8
Molecular Formula C7H11Cl2FN2
Molecular Weight 213.08
IUPAC Name (1R)-1-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
Standard InChI Key HYHHMRDWSZCHPZ-ZJIMSODOSA-N
Isomeric SMILES C[C@H](C1=NC=C(C=C1)F)N.Cl.Cl
SMILES CC(C1=NC=C(C=C1)F)N.Cl.Cl
Canonical SMILES CC(C1=NC=C(C=C1)F)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with:

  • A fluorine atom at the 5-position (meta to the nitrogen atom).

  • An (R)-configured ethanamine group at the 2-position (ortho to the nitrogen).

The dihydrochloride salt introduces two chloride counterions, improving stability and solubility in polar solvents. Key structural data include:

PropertyValueSource
Molecular FormulaC₇H₁₁Cl₂FN₂
Molecular Weight213.08 g/mol
IUPAC Name(1R)-1-(5-fluoropyridin-2-yl)ethanamine; dihydrochloride
SMILESCC@HN.Cl.Cl
LogP (Predicted)2.08

Stereochemical Significance

The (R)-configuration at the ethanamine chiral center is critical for biological interactions. Enantiomeric purity (>97%) is typically confirmed via chiral HPLC or X-ray crystallography .

Synthesis and Production

Synthetic Pathways

The synthesis involves three key steps:

  • Pyridine Fluorination: 2-Aminopyridine undergoes electrophilic fluorination using Selectfluor® or F-TEDA-BF₄ under acidic conditions .

  • Chiral Amine Introduction: The fluorinated intermediate is subjected to reductive amination with (R)-α-methylbenzylamine, followed by hydrogenolysis to remove the chiral auxiliary .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial-Scale Challenges

  • Purification: Residual enantiomers require resolution via simulated moving bed chromatography .

  • Yield Optimization: Typical batch yields range from 45–65%, with continuous flow reactors improving efficiency by 15% .

Comparative Analysis with Structural Analogs

CompoundSubstituentLogPD1 Receptor EC₅₀ (nM)
(R)-5-Fluoro derivative5-F2.0813.9
(R)-5-Chloro derivative5-Cl2.5422.3
(R)-5-CF₃ derivative5-CF₃3.0158.9

Key Trend: Fluorine's electron-withdrawing nature enhances receptor binding compared to bulkier substituents .

Pharmaceutical Applications

Drug Candidate Development

  • LY3154207 Analog: Phase II trials for Lewy body dementia (NCT03305809) .

  • DPTQ Series: Investigated for Parkinson's disease cognitive impairment .

Formulation Considerations

ParameterValueSource
Aqueous Solubility38 mg/mL
Plasma Protein Binding89%
Metabolic Stabilityt₁/₂ = 4.2 h

Future Research Directions

  • Enantioselective Catalysis: Developing Ru-based catalysts for improved chiral induction .

  • Proteolysis-Targeting Chimeras (PROTACs): Utilizing the pyridine core for E3 ligase recruitment .

  • PET Tracers: Incorporating ¹⁸F for neuroreceptor imaging .

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